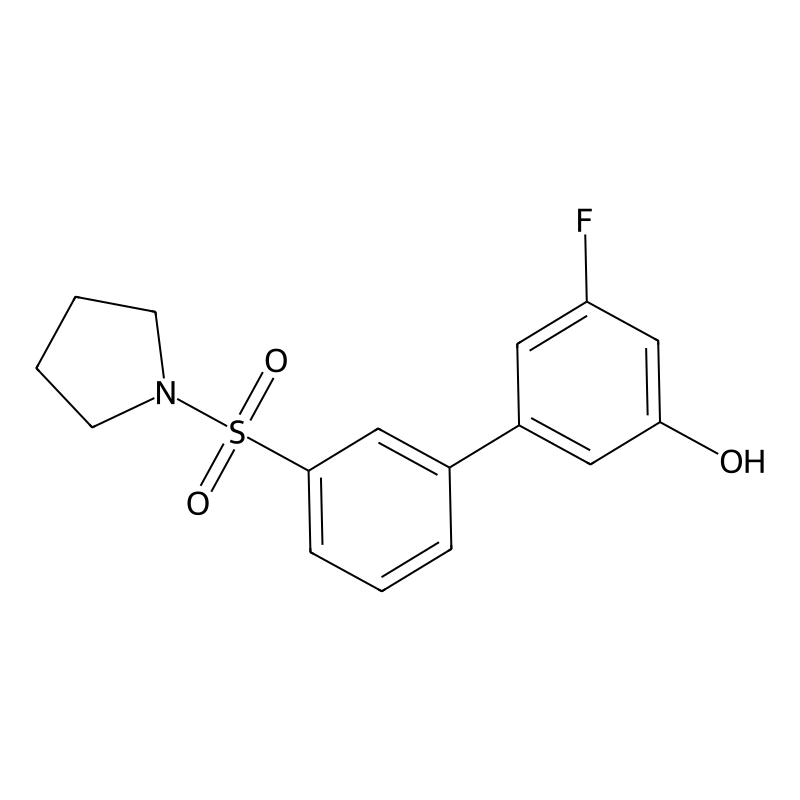

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a complex organic compound characterized by the presence of a fluorine atom, a biphenyl structure, and a pyrrolidinylsulfonyl group. This compound is notable for its unique molecular architecture, which contributes to its potential applications in various fields such as medicinal chemistry and materials science. The chemical formula for this compound is , and it has a molecular weight of approximately 321.36 g/mol.

- Oxidation: The compound can be oxidized, particularly at the pyrrolidinylsulfonyl group, leading to the formation of sulfone derivatives.

- Reduction: The hydroxyl group can be reduced to yield an alcohol.

- Substitution: The fluorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products- Oxidation: Results in sulfone derivatives.

- Reduction: Converts the hydroxyl group to an alcohol.

- Substitution: Yields various biphenyl derivatives depending on the nucleophile used.

- Oxidation: Results in sulfone derivatives.

- Reduction: Converts the hydroxyl group to an alcohol.

- Substitution: Yields various biphenyl derivatives depending on the nucleophile used.

The biological activity of 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is under investigation for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities. The fluorine atom may enhance its binding affinity to specific biological targets, including enzymes and receptors, which could modulate various biochemical pathways.

The synthesis of 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol typically involves several steps:

- Formation of the Biphenyl Core: This can be achieved through methods such as Suzuki coupling.

- Introduction of the Fluorine Atom: Electrophilic fluorination using reagents like Selectfluor is commonly used.

- Attachment of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.

- Sulfonation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimizing these steps for yield and purity, often utilizing continuous flow reactors for scalability.

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol has several applications:

- Chemistry: Serves as a building block in organic synthesis for more complex molecules.

- Biology: Investigated as a biochemical probe due to its unique structural features.

- Medicine: Explored for potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

- Industry: Used in developing advanced materials and specialty chemicals.

Research into the interaction of 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol with various biological targets is ongoing. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby influencing their activity and related biochemical pathways. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid | Contains a methyl group instead of a pyrrolidine ring | Variations in reactivity due to the methyl substitution |

| 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid | Different position of functional groups | May affect pharmacokinetics and dynamics |

| 5-Fluoro-3'-(morpholin-4-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid | Morpholine ring instead of pyrrolidine | Potential differences in biological activity |

Uniqueness

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol stands out due to its specific combination of functional groups and structural features. The presence of both the fluorine atom and the pyrrolidinylsulfonyl group enhances its stability and reactivity compared to similar compounds. This unique profile may contribute significantly to its potential applications in medicinal chemistry and materials science.